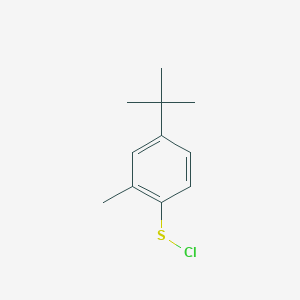
4-tert-Butyl-1-(chlorosulfanyl)-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-Butyl-1-(chlorosulfanyl)-2-methylbenzene is an organic compound characterized by the presence of a tert-butyl group, a chlorosulfanyl group, and a methyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 4-tert-octylphenol followed by benzyl protection and halogen exchange reactions . The reaction conditions often include the use of solvents and ligands to facilitate the halogen exchange reaction.
Industrial Production Methods
Industrial production methods for 4-tert-Butyl-1-(chlorosulfanyl)-2-methylbenzene may involve the use of hydrogen chloride gas and aluminum chloride as catalysts. The process typically includes multiple reactors to ensure complete reaction and efficient production of the desired compound .
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-1-(chlorosulfanyl)-2-methylbenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chlorosulfanyl group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorosulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as sodium thiolate for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.
Scientific Research Applications
4-tert-Butyl-1-(chlorosulfanyl)-2-methylbenzene has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 4-tert-Butyl-1-(chlorosulfanyl)-2-methylbenzene involves its interaction with molecular targets such as enzymes and proteins. The chlorosulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The tert-butyl and methyl groups contribute to the compound’s stability and reactivity by influencing its electronic and steric properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-tert-Butyl-1-(chlorosulfanyl)-2-methylbenzene include:
- 4-tert-Butyl-1-chlorobenzene
- 4-tert-Butyl-1-methylbenzene
- 4-tert-Butyl-1-sulfanylbenzene
Uniqueness
What sets this compound apart from these similar compounds is the presence of both the chlorosulfanyl and methyl groups on the benzene ring. This unique combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Properties
CAS No. |
62369-19-1 |
|---|---|
Molecular Formula |
C11H15ClS |
Molecular Weight |
214.76 g/mol |
IUPAC Name |
(4-tert-butyl-2-methylphenyl) thiohypochlorite |
InChI |
InChI=1S/C11H15ClS/c1-8-7-9(11(2,3)4)5-6-10(8)13-12/h5-7H,1-4H3 |
InChI Key |
XONAQPUPCQQLPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)C)SCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















